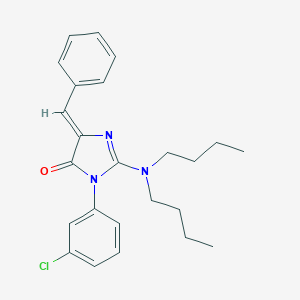
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one, also known as CLIM, is a synthetic compound that belongs to the imidazoline family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by interacting with imidazoline receptors, which are involved in various physiological processes such as blood pressure regulation, insulin secretion, and pain modulation. This compound has been shown to bind to imidazoline I2 receptors with high affinity, which may explain its anti-proliferative, vasodilatory, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and to activate the intrinsic apoptosis pathway. In cardiovascular tissues, this compound has been shown to increase nitric oxide production and to reduce oxidative stress, which may contribute to its vasodilatory and cardioprotective effects. In the brain, this compound has been shown to increase brain-derived neurotrophic factor levels and to enhance synaptic plasticity, which may contribute to its neuroprotective and cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various fields, which provides a strong rationale for further investigation. However, this compound also has some limitations. It has low solubility in aqueous solutions, which may limit its bioavailability and efficacy. It also has low selectivity for imidazoline I2 receptors, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one research. One potential direction is to investigate the structure-activity relationship of this compound and to develop more potent and selective imidazoline I2 receptor agonists. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to optimize its dosing regimen. Furthermore, this compound may have potential applications in other fields such as metabolic disorders and inflammation, which warrant further investigation. Overall, this compound represents a promising therapeutic agent that deserves further exploration.
Métodos De Síntesis
The synthesis of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one involves the condensation of 3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one and benzaldehyde in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury. In neurological disorders, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Propiedades
Fórmula molecular |
C24H28ClN3O |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)imidazol-4-one |
InChI |
InChI=1S/C24H28ClN3O/c1-3-5-15-27(16-6-4-2)24-26-22(17-19-11-8-7-9-12-19)23(29)28(24)21-14-10-13-20(25)18-21/h7-14,17-18H,3-6,15-16H2,1-2H3/b22-17- |
Clave InChI |
XNVGIRJLFRBKRR-XLNRJJMWSA-N |
SMILES isomérico |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canónico |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
